![molecular formula C17H18N2O2 B5692572 3-methyl-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5692572.png)

3-methyl-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

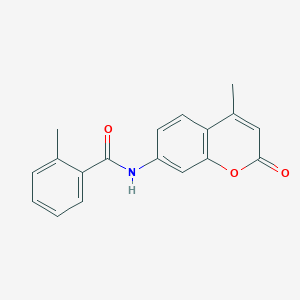

The synthesis of similar compounds usually involves reactions with amine derivatives . For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . Another method involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .Molecular Structure Analysis

The molecular structure of “3-methyl-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide” is not explicitly available in the literature .Chemical Reactions Analysis

The chemical reactions involving “3-methyl-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide” are not explicitly mentioned in the literature .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-methyl-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide” are not explicitly mentioned in the literature .Applications De Recherche Scientifique

Synthesis of Azo Dye Derivatives

Azo dyes are significant in the pharmaceutical sector for their diverse applications. The compound can be used to synthesize azo dye derivatives with heterocyclic scaffolds, enhancing their bioactive properties. These derivatives exhibit various pharmacological activities, including anti-fungal , anti-tuberculosis , anti-viral , anti-inflammatory , anti-cancer , anti-bacterial , DNA binding , and analgesic properties .

Drug Discovery and Materials Science

The [3+2] cycloaddition reactions involving compounds like 3-methyl-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide play a crucial role in synthesizing complex organic molecules. These reactions are pivotal in drug discovery and materials science, providing a pathway to explore the mechanism and energetics of reactions that control regioselectivity and stereoselectivity .

Continuous Flow Microreactor Systems

This compound serves as a building block in the synthesis of N-(3-Amino-4-methylphenyl)benzamide , which is a key component of many drug candidates. A continuous flow microreactor system can be developed for its synthesis, allowing for the determination of intrinsic reaction kinetics parameters .

Cancer Research

Incorporating the compound into azo dye derivatives has shown promising results in cancer research. For instance, certain derivatives have demonstrated good activity towards human colon cell lines, inhibiting the growth of cancerous cells .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-methyl-N-[2-(3-methylanilino)-2-oxoethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c1-12-5-3-7-14(9-12)17(21)18-11-16(20)19-15-8-4-6-13(2)10-15/h3-10H,11H2,1-2H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVIGODKQBMZULV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCC(=O)NC2=CC=CC(=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dimethoxy-N'-({[(4-methylphenyl)thio]acetyl}oxy)benzenecarboximidamide](/img/structure/B5692495.png)

![N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5692514.png)

![N-[4-(butyrylamino)phenyl]-4-methylbenzamide](/img/structure/B5692519.png)

![2-[(2-chlorobenzyl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5692540.png)

![6-(2-methoxyphenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5692548.png)

![7-(3,4-dimethoxybenzyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5692593.png)